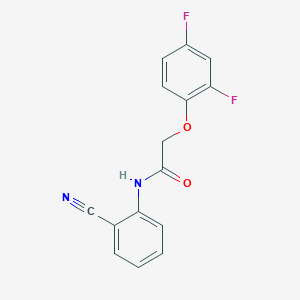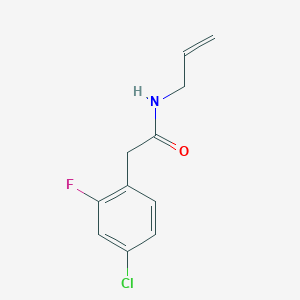
N-(2-cyanophenyl)-2-(2,4-difluorophenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-cyanophenyl)-2-(2,4-difluorophenoxy)acetamide, also known as DCFN or DCFP, is a compound that has gained attention in the scientific community due to its potential applications in research. DCFN is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool in the study of various biological processes.
作用机制
DCFH is thought to act by undergoing a reaction with ROS that results in the formation of a fluorescent product. The exact mechanism of this reaction is not well understood, but it is believed to involve the oxidation of the cyano group on N-(2-cyanophenyl)-2-(2,4-difluorophenoxy)acetamide by ROS. The resulting product is highly fluorescent, allowing for easy detection and quantification.
Biochemical and Physiological Effects:
DCFH has been shown to have a variety of biochemical and physiological effects. In addition to its use as a probe for ROS, N-(2-cyanophenyl)-2-(2,4-difluorophenoxy)acetamide has also been shown to have anti-inflammatory and anti-cancer properties. These effects are thought to be due to the ability of N-(2-cyanophenyl)-2-(2,4-difluorophenoxy)acetamide to scavenge free radicals and inhibit the activity of certain enzymes involved in inflammation and cancer progression.
实验室实验的优点和局限性
One of the primary advantages of N-(2-cyanophenyl)-2-(2,4-difluorophenoxy)acetamide is its versatility. It can be used in a variety of experimental systems, including cell culture, animal models, and even human clinical studies. Additionally, N-(2-cyanophenyl)-2-(2,4-difluorophenoxy)acetamide is relatively inexpensive and easy to use, making it accessible to a wide range of researchers. However, there are some limitations to the use of N-(2-cyanophenyl)-2-(2,4-difluorophenoxy)acetamide. For example, the fluorescent signal produced by N-(2-cyanophenyl)-2-(2,4-difluorophenoxy)acetamide can be affected by a variety of factors, including pH and the presence of other molecules in the sample.
未来方向
There are many potential future directions for research involving N-(2-cyanophenyl)-2-(2,4-difluorophenoxy)acetamide. One area of interest is the development of new fluorescent probes based on N-(2-cyanophenyl)-2-(2,4-difluorophenoxy)acetamide that can be used to detect other reactive species in cells, such as nitric oxide or hydrogen peroxide. Additionally, there is growing interest in the use of N-(2-cyanophenyl)-2-(2,4-difluorophenoxy)acetamide as a therapeutic agent, particularly in the treatment of diseases characterized by oxidative stress such as Alzheimer's disease and Parkinson's disease. Finally, there is a need for further research into the mechanism of action of N-(2-cyanophenyl)-2-(2,4-difluorophenoxy)acetamide, particularly with regard to its anti-inflammatory and anti-cancer properties.
合成方法
The synthesis of N-(2-cyanophenyl)-2-(2,4-difluorophenoxy)acetamide involves a multi-step process that begins with the reaction of 2,4-difluorophenol with cyanogen bromide to form 2,4-difluorophenyl cyanide. This intermediate is then reacted with ethyl acetate in the presence of a base to form N-(2-cyanophenyl)-2-(2,4-difluorophenoxy)acetamide. The synthesis of N-(2-cyanophenyl)-2-(2,4-difluorophenoxy)acetamide is relatively straightforward and can be performed using standard laboratory techniques.
科学研究应用
DCFH has been shown to have a variety of applications in scientific research. One of the primary uses of N-(2-cyanophenyl)-2-(2,4-difluorophenoxy)acetamide is as a fluorescent probe for reactive oxygen species (ROS). ROS are molecules that are produced in cells during normal metabolic processes, but can also be produced in response to environmental stressors such as UV radiation or pollutants. N-(2-cyanophenyl)-2-(2,4-difluorophenoxy)acetamide can be used to detect the presence of ROS in cells, making it a valuable tool in the study of oxidative stress and related diseases.
属性
IUPAC Name |
N-(2-cyanophenyl)-2-(2,4-difluorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2N2O2/c16-11-5-6-14(12(17)7-11)21-9-15(20)19-13-4-2-1-3-10(13)8-18/h1-7H,9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSDWTMUNYHBPOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)COC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-{[(3,4-dimethoxybenzyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5314758.png)

![4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N-phenylbenzamide](/img/structure/B5314767.png)
![1-(1-{[6-(4-fluorophenyl)pyridin-3-yl]carbonyl}piperidin-3-yl)-3-methylbutan-1-one](/img/structure/B5314776.png)
![2-(5-{[5-(3,4-dimethoxyphenyl)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5314788.png)
![1-benzyl-N-[2-(cyclopentylthio)ethyl]-4-piperidinecarboxamide](/img/structure/B5314796.png)
![N-cyclohexyl-N'-[2-(2-methoxyphenyl)ethyl]urea](/img/structure/B5314803.png)
![2-ethyl-1-[2-(propylthio)benzoyl]piperidine](/img/structure/B5314826.png)
![methyl 2-(5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B5314827.png)
![(3R)-N-methyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide hydrochloride](/img/structure/B5314831.png)
![1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5314837.png)


![3-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}methyl)-4-methoxyphenol](/img/structure/B5314855.png)